

Application Note: FT-IR Analysis of Isonicotinamide 1-Oxide Functional Groups

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Compound of Interest

Compound Name: Isonicotinamide 1-oxide

Cat. No.: B022338

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Introduction

Isonicotinamide 1-oxide is a pyridinecarboxamide derivative and an important molecule in pharmaceutical research and drug development. It is a metabolite of isonicotinamide and possesses various biological activities. The functional groups present in **Isonicotinamide 1-oxide**, including the amide group, the pyridine ring, and the N-oxide group, are crucial for its chemical reactivity and biological function. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of these functional groups by measuring the absorption of infrared radiation by the molecule's vibrational modes. This application note provides a detailed protocol for the FT-IR analysis of **Isonicotinamide 1-oxide** and a summary of its characteristic vibrational frequencies.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization of small molecules and active pharmaceutical ingredients (APIs).

Experimental Protocol

This section details the methodology for acquiring the FT-IR spectrum of **Isonicotinamide 1-oxide**.

1. Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.

- Materials:
 - **Isonicotinamide 1-oxide** (solid powder)
 - Potassium Bromide (KBr), FT-IR grade, desiccated
 - Agate mortar and pestle
 - Pellet press with a die
 - Spatula
 - Infrared lamp (optional)
- Procedure:
 - Gently grind approximately 1-2 mg of **Isonicotinamide 1-oxide** into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.
 - Thoroughly mix the **Isonicotinamide 1-oxide** and KBr by grinding the mixture for several minutes until a homogeneous, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
 - Transfer the powder mixture into the die of a pellet press.
 - Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. FT-IR Spectrum Acquisition

- Instrumentation:
 - A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32 (to ensure a good signal-to-noise ratio)
 - Apodization: Happ-Genzel
- Procedure:
 - Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
 - Place the KBr pellet containing the **Isonicotinamide 1-oxide** sample in the spectrometer's sample holder.
 - Acquire the sample spectrum.
 - The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final FT-IR spectrum of **Isonicotinamide 1-oxide**.

3. Data Analysis

- Identify the characteristic absorption bands in the spectrum.
- Assign the observed bands to the specific functional groups and vibrational modes of **Isonicotinamide 1-oxide** using the data provided in Table 1 and by comparison with literature values for similar compounds.

Data Presentation

The expected FT-IR absorption bands for the key functional groups in **Isonicotinamide 1-oxide** are summarized in Table 1. These values are based on the analysis of isonicotinamide and pyridine N-oxide spectra.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Characteristic FT-IR Vibrational Frequencies of **Isonicotinamide 1-Oxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode	Functional Group
~3400 - 3200	Strong, Broad	N-H stretching (asymmetric and symmetric)	Amide (-CONH ₂)
~3100 - 3000	Medium	C-H stretching	Aromatic (Pyridine ring)
~1680 - 1650	Strong	C=O stretching (Amide I band)	Amide (-CONH ₂)
~1620 - 1580	Medium	N-H bending (scissoring) (Amide II band)	Amide (-CONH ₂)
~1600 - 1450	Medium to Strong	C=C and C=N ring stretching	Aromatic (Pyridine ring)
~1420 - 1380	Medium	C-N stretching	Amide (-CONH ₂)
~1260 - 1240	Strong	N-O stretching	N-Oxide
~850 - 800	Medium to Strong	C-H out-of-plane bending	Aromatic (Pyridine ring)
~840 - 820	Strong	N-O stretching (can be coupled with other modes)	N-Oxide
Below 800	Medium to Weak	Ring bending and other skeletal vibrations	Aromatic (Pyridine ring)

Visualization

The following diagram illustrates the experimental workflow for the FT-IR analysis of **Isonicotinamide 1-oxide**.

Caption: Experimental workflow for FT-IR analysis of **Isonicotinamide 1-oxide**.

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References

- 1. academic.oup.com [academic.oup.com]
- 2. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra | Semantic Scholar [semanticscholar.org]
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